Methyl 3-(2,4-dichlorophenoxy)propanoate

Description

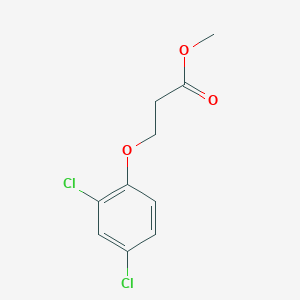

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNBYTBUULRHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solventless Reaction with Potassium Carbonate

- Reactants: 2,4-dichlorophenol and methyl 3-bromopropanoate

- Catalyst/Base: Potassium carbonate (K₂CO₃) in excess

- Solvent: None (solventless) or minimal organic solvent such as ethanol or methyl isobutyl ketone

- Temperature: Elevated, typically around 140 °C

- Reaction Time: Approximately 1 hour

- Process Description:

The phenol is reacted with the alkyl bromide in the presence of K₂CO₃, which deprotonates the phenol to form the phenolate ion, the active nucleophile. The reaction occurs either in a solventless environment or in an organic solvent to facilitate mixing and heat transfer. The solventless method reduces waste and simplifies purification. - Outcome: High yield of this compound with minimal side products.

- Reference: US Patent US4739101A describes this method for related fibrate compounds, including halogen-substituted phenoxypropanoates.

Esterification via Acid-Catalyzed Reaction (Analogous Method for Related Esters)

Though direct preparation of this compound via acid-catalyzed esterification is less common, related esters such as 2,4-dichlorophenoxyacetic acid esters are prepared by:

- Reactants: 2,4-dichlorophenoxyacetic acid and methanol or other alcohols

- Catalyst: Sulfuric acid or other strong acids

- Solvent: Toluene, dimethylbenzene, or solvent oil

- Process: Reflux with removal of water by azeotropic distillation to drive esterification to completion

- Reaction Time: 2–5 hours

- pH Adjustment: After reaction, neutralization with sodium hydroxide solution to pH 10, followed by phase separation and washing

- Yield: Purity 97–99%, yield >98%

- Note: This method is well-documented for 2,4-dichlorophenoxyacetic acid esters but can be adapted for propanoate esters with appropriate reactants and conditions.

Detailed Reaction Parameters and Data

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Phenol (2,4-dichlorophenol) | Stoichiometric or slight excess | To ensure complete reaction |

| Alkyl halide (methyl 3-bromopropanoate) | Stoichiometric or slight excess | Bromide preferred for better reactivity |

| Base (K₂CO₃) | 1.5 to 2 equivalents | Ensures complete deprotonation |

| Solvent | Ethanol, methyl isobutyl ketone, or solventless | Solventless preferred for green chemistry |

| Temperature | 120–140 °C | Elevated to enhance reaction rate |

| Reaction time | 1–3 hours | Monitored by liquid phase sampling |

| Workup | Neutralization, washing, distillation | Removes impurities and unreacted materials |

| Yield | >90% (often >95%) | High purity product achieved |

Mechanistic Insights

- The reaction mechanism involves the formation of the phenolate ion by deprotonation of 2,4-dichlorophenol with potassium carbonate.

- The phenolate ion then performs nucleophilic substitution on the alkyl bromide carbon, displacing bromide and forming the ether bond.

- The reaction is typically SN2, favored by the primary alkyl bromide.

- Elevated temperature and solvent choice influence reaction kinetics and product purity.

Comparative Notes on Preparation Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Solventless with K₂CO₃ | Environmentally friendly, fewer solvents, high yield | Requires precise temperature control |

| Solvent-based with organic solvents | Easier mixing, temperature control, scalable | Solvent recovery needed, potential waste |

| Acid-catalyzed esterification (for related esters) | High purity, well-established | Longer reaction times, acid handling |

Summary of Research Findings

- The solventless method using potassium carbonate is a robust and efficient preparation route for this compound and related phenoxypropanoate esters.

- Reaction monitoring by liquid phase sampling and controlling residual phenol or acid content to ≤1% ensures high product purity.

- Post-reaction neutralization and washing steps are critical for removing inorganic salts and residual acids.

- Distillation under reduced pressure is employed to purify the final ester product effectively.

- The process parameters can be optimized to achieve yields exceeding 95% with product purities of 97–99%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic ring.

Oxidation and Reduction: Strong oxidizing or reducing agents can be used, though these reactions are less frequently employed.

Major Products Formed

Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

Diclofop-methyl functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in target plants. This mechanism leads to the death of susceptible grass species while being relatively safe for broadleaf crops. It is particularly effective against wild oats and other annual grassy weeds in cereal crops such as wheat, barley, and oats .

Field Studies

Research has demonstrated the efficacy of diclofop-methyl in various field conditions. For example, a study highlighted its effectiveness in controlling barnyardgrass (Echinochloa crus-galli) and proso millet (Panicum miliaceum), showing significant reductions in weed biomass when applied at the recommended rates . The herbicide's selectivity allows for its use in mixed cropping systems without harming the desired crops.

Environmental Impact and Safety

Ecotoxicology

Diclofop-methyl has been assessed for its environmental impact, particularly regarding its toxicity to non-target organisms. It is classified as moderately toxic to mammals and birds but shows low toxicity to honeybees . The compound is not persistent in soils but may exhibit some persistence in aquatic environments under certain conditions.

Regulatory Status

The regulatory status of diclofop-methyl varies by region. In the European Union, it is approved for use with specific guidelines regarding application rates and safety measures to minimize environmental risks . However, some jurisdictions classify it as a restricted-use pesticide due to potential health risks associated with exposure.

Case Studies

Case Study 1: Efficacy in Cereal Crops

In a controlled field experiment, diclofop-methyl was applied to wheat fields infested with wild oats. The results indicated a 90% reduction in wild oat populations compared to untreated controls. The study concluded that diclofop-methyl could be effectively integrated into weed management programs for cereals .

Case Study 2: Comparative Studies with Other Herbicides

A comparative study examined the effectiveness of diclofop-methyl against other herbicides such as MCPA. The sequential application of MCPA followed by diclofop-methyl resulted in significantly greater control of wild oats than using either herbicide alone, suggesting synergistic effects when used in combination .

Summary Table of Applications

| Application Area | Target Weeds | Crop Types | Mode of Action |

|---|---|---|---|

| Cereal Crop Protection | Wild oats, annual grasses | Wheat, Barley, Oats | ACCase inhibitor |

| Broadleaf Crop Tolerance | Minimal impact on broadleaf crops | Soybeans, Canola | Selective systemic action |

| Integrated Pest Management | Combination with other herbicides | Various agricultural systems | Synergistic effects |

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicidal compounds that inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development . The exact molecular targets and pathways can vary depending on the specific derivative or application.

Comparison with Similar Compounds

Diclofop-methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate)

- CAS Number : 51338-27-3

- Molecular Formula : C₁₆H₁₄Cl₂O₄

- Key Differences: Contains an additional phenoxy group in the 4-position of the benzene ring, forming a diphenylether structure. Exhibits broader-spectrum herbicidal activity, targeting grasses and broadleaf weeds, with inhibition of acetyl-CoA carboxylase (ACCase) . Physical Properties: Colorless crystals with higher molecular weight (365.19 g/mol) compared to this compound (257.10 g/mol) .

(R)-2-(2,4-Dichlorophenoxy)propanoic Acid

- CAS Number: Not explicitly listed (synthesized in ).

- Molecular Formula : C₉H₈Cl₂O₃

- Key Differences :

Methyl 2-Chloro-3-(2,4-dichlorophenyl)propanoate

- CAS Number : 259132-21-3

- Molecular Formula : C₁₀H₉Cl₃O₂

- Key Differences: Substitution at the 2-position with a chlorine atom, altering steric and electronic properties.

Physicochemical and Bioactivity Comparison

Key Observations :

Ester vs. Acid : Methyl esters generally exhibit higher lipid solubility and persistence in environmental matrices compared to their carboxylic acid counterparts .

Substituent Effects : Addition of chlorine atoms or aromatic rings (e.g., diclofop-methyl) enhances herbicidal potency but may increase environmental persistence and toxicity .

Synthetic Yields : Ethyl esters like compound 6d () show lower yields (15%) compared to methyl derivatives, likely due to steric hindrance during synthesis .

Biological Activity

Methyl 3-(2,4-dichlorophenoxy)propanoate, commonly referred to as diclofop-methyl, is a selective herbicide belonging to the phenoxypropionic acid class. This compound is primarily used in agriculture to control various grass weeds in crops. Its biological activity is characterized by its mechanism of action, toxicological effects, and metabolic pathways, which are critical for understanding its environmental and health impacts.

Diclofop-methyl functions by mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in target plants, leading to uncontrolled growth and eventual death. The herbicide targets auxin receptors and associated signaling pathways essential for plant development, effectively inhibiting the growth of susceptible weed species while having minimal effects on broadleaf crops.

In Vitro Studies

Research has demonstrated that diclofop-methyl exhibits cytotoxic and genotoxic properties in various cell lines. For instance, studies using mouse embryo fibroblast (NIH/3T3) cells revealed that diclofop-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . Additionally, it induced DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

In Vivo Studies

In animal studies, diclofop-methyl has been shown to cause significant biochemical changes. For example, male albino rats treated with diclofop-methyl exhibited elevated levels of alanine aminotransferase (ALT) and urea, indicating liver and kidney stress . Furthermore, oxidative stress biomarkers such as MDA and superoxide dismutase (SOD) were significantly altered in treated groups compared to controls .

Case Studies

- Case Study on Cytotoxicity : A study conducted on NIH/3T3 cells demonstrated that exposure to diclofop-methyl resulted in significant DNA damage, with tail intensities indicating increased levels of DNA fragmentation as concentrations increased . The findings suggested that diclofop-methyl has the potential to induce oxidative damage through mechanisms other than reactive oxygen species (ROS) generation.

- Toxicity Assessment in Rats : A 28-day study involving oral administration of diclofop-methyl to rats showed significant alterations in biochemical markers related to liver and kidney function. The study highlighted the potential for long-term exposure to result in serious health risks due to elevated enzyme levels and oxidative stress indicators .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic: What optimized synthetic routes exist for Methyl 3-(2,4-dichlorophenoxy)propanoate, and how can reaction yields be enhanced?

Methodological Answer:

A common approach involves esterification of 2,4-dichlorophenoxypropanoic acid with methanol under acid catalysis. For example, refluxing the acid with methanol and concentrated sulfuric acid (H₂SO₄) for 4 hours, followed by ice-water quenching and recrystallization from ethanol, yields the ester as an oily product . To improve yields, consider:

- Catalyst optimization : Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Solvent selection : Use aprotic solvents like dichloromethane for better acid stability.

- Temperature control : Stepwise heating (e.g., 60°C for 2 hours, then 80°C) to minimize decomposition.

Advanced routes may employ enantioselective synthesis via chiral auxiliaries, as seen in the preparation of (R)-2-(2,4-dichlorophenoxy)propanoic acid derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm structural integrity. For instance, the -NMR spectrum of related compounds shows aromatic proton resonances at δ 7.36–6.63 ppm and ester methyl signals near δ 3.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed [M+H] at m/z 396.1 for a derivative) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water gradient are typical .

- X-ray Crystallography : For solid-state structure elucidation, as demonstrated for (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

Enantiomeric specificity is critical. For example, (S)-dichlorprop is selectively degraded by 2-oxoglutarate-dependent dioxygenases, producing 2,4-dichlorophenol and pyruvate . To study this:

Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

Bioactivity Assays : Compare herbicidal activity of (R)- and (S)-enantiomers in Arabidopsis models.

Enzymatic Studies : Incubate enantiomers with recombinant dioxygenases and monitor degradation via LC-MS .

Advanced: What are the environmental degradation pathways of this compound, and how can they be analyzed?

Methodological Answer:

Key pathways include:

- Microbial Degradation : Soil microorganisms (e.g., Pseudomonas spp.) hydrolyze the ester bond, yielding 3-(2,4-dichlorophenoxy)propanoic acid, which is further metabolized .

- Photolysis : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions and track byproducts via LC-HRMS.

- Oxidative Pathways : Use -labeled H₂O or O₂ in isotope-tracing experiments to identify hydroxylation or cleavage products .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Impurities >5% (e.g., unreacted 2,4-dichlorophenol) skew bioassays. Quantify via GC-MS with internal standards .

- Assay Conditions : Standardize protocols (e.g., pH 7.4 buffers, 25°C) to minimize environmental variability.

- Structural Confounders : Compare analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects. For example, methyl esters often show higher lipophilicity and membrane permeability .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to limit airborne exposure .

- PPE : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles.

- Decontamination : Immediate showering after skin contact and dedicated laundering of contaminated clothing .

- Exposure Monitoring : Regular air sampling (OSHA Method 07) to ensure concentrations remain below 1 mg/m³ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.